Dodecyl cyclopropanecarboxylate

Description

Properties

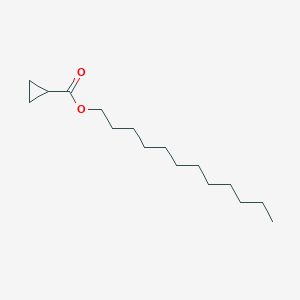

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

dodecyl cyclopropanecarboxylate |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-14-18-16(17)15-12-13-15/h15H,2-14H2,1H3 |

InChI Key |

NFRLUESKUHMTCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Cyclopropanecarboxylate

- Structure : Ethyl ester (C₂H₅) attached to the cyclopropane ring.

- Molecular Formula : C₆H₁₀O₂.

- Applications: Widely used as a precursor in organic synthesis for introducing cyclopropane motifs. Undergoes ring-opening, oxidation, and substitution reactions to form indanones and other functionalized compounds .

- Reactivity : The shorter ethyl chain enhances solubility in polar solvents, facilitating its use in synthetic pathways.

Undecyl Cyclopropanecarboxylate

Pesticide Cyclopropanecarboxylates

Cycloprothrin : Contains dichloro and ethoxyphenyl substituents.

- Use : Insecticide targeting nervous systems.

Tralomethrin : Features a tetrabromoethyl group.

- Use : Broad-spectrum miticide and insecticide.

Acrinathrin : Includes trifluoro and trifluoromethyl substituents.

- Use : Acaricide with high specificity.

| Compound | Substituents on Cyclopropane Ring | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| Dodecyl cyclopropanecarboxylate | Dodecyl (C₁₂H₂₅) | ~254.41* | Likely surfactant |

| Ethyl cyclopropanecarboxylate | Ethyl (C₂H₅) | 114.14 | Organic synthesis |

| Undecyl cyclopropanecarboxylate | Undecyl (C₁₁H₂₃) | 240.38 | Surfactant (inferred) |

| Cycloprothrin | 2,2-dichloro-1-(4-ethoxyphenyl) | ~487.30 | Insecticide |

| Tralomethrin | 2,2-dimethyl-3-(tetrabromoethyl) | ~665.70 | Miticide |

*Estimated based on molecular formula (C₁₆H₃₀O₂).

Lipophilicity and Solubility

Preparation Methods

Acid-Catalyzed Direct Esterification

Direct esterification involves reacting cyclopropanecarboxylic acid (CPC) with dodecyl alcohol (C₁₂H₂₅OH) under acidic conditions. The Fischer esterification mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and water elimination.

Reaction Conditions:

-

Catalyst: Sulfuric acid (H₂SO₄) or alkylbenzenesulfonic acids (e.g., p-toluenesulfonic acid).

-

By-Product Removal: Azeotropic distillation or molecular sieves to remove water.

Example Protocol (Adapted from US6166247A):

-

Combine CPC (1 mol), dodecyl alcohol (1.2 mol), and p-toluenesulfonic acid (7–15 wt%).

-

Reflux at 130°C under reduced pressure (500–1,000 hPa) while distilling off water.

-

Terminate reaction when CPC conversion exceeds 95% (monitored via GC).

-

Neutralize catalyst, wash organic layer, and purify via vacuum distillation.

Yield and Purity:

Transesterification of Cyclopropanecarboxylate Esters

Transesterification exchanges the alkoxy group of a cyclopropanecarboxylate ester (e.g., methyl cyclopropanecarboxylate, MCPC) with dodecyl alcohol. This method avoids handling free CPC and leverages volatile by-products (e.g., methanol) for easier separation.

Reaction Mechanism:

Optimized Parameters (from EP0879813A1):

Industrial-Scale Process:

-

Charge MCPC, dodecyl alcohol, and catalyst into a reactor with a distillation column.

-

Heat to 120°C; methanol distills off at 64.7°C (azeotrope with alcohol).

-

Recycle catalyst-rich bottom product for subsequent batches.

-

Isolate product via vacuum distillation (b.p. 180–190°C at 10 hPa).

Advantages:

Oxidation-Esterification Tandem Approach

This two-step method first synthesizes CPC via cyclopropanecarboxaldehyde oxidation, followed by esterification with dodecyl alcohol.

Step 1: Oxidation of Cyclopropanecarboxaldehyde

Step 2: Esterification of CPC

Limitations:

Catalyst Systems and Reaction Optimization

Homogeneous Acid Catalysts

Alkylbenzenesulfonic Acids:

-

Efficiency: 10–15 wt% loading achieves >90% conversion in 4–6 hours.

-

Recyclability: Retains activity for 5–7 cycles without significant loss.

Sulfuric Acid:

Reaction Variables and Kinetic Analysis

Temperature Effects:

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 90 | 65 | 92 |

| 120 | 92 | 98 |

| 150 | 95 | 95 |

Molar Ratio Impact:

Excess dodecyl alcohol (1:3 ratio) suppresses side reactions (e.g., etherification) and enhances ester yield to 98%.

Industrial-Scale Purification Techniques

Vacuum Distillation:

Catalyst Removal:

Q & A

Q. What are the optimal synthetic routes for preparing dodecyl cyclopropanecarboxylate in high purity?

Methodological Answer: this compound can be synthesized via esterification of cyclopropanecarboxylic acid with dodecyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

- Reflux conditions (e.g., 110–120°C, 12–24 hours) to drive esterification to completion .

- Use of molecular sieves or Dean-Stark traps to remove water and shift equilibrium .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

- Characterization by ¹H/¹³C NMR (e.g., cyclopropane ring protons at δ 0.8–1.5 ppm, ester carbonyl at ~170 ppm) and FT-IR (C=O stretch at 1730–1750 cm⁻¹) .

Q. How can the structural stability of this compound under varying pH conditions be evaluated?

Methodological Answer:

- Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 1–4 weeks.

- Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) to quantify intact compound and breakdown products .

- Identify degradation pathways (e.g., ester hydrolysis or cyclopropane ring opening) using LC-MS or GC-MS .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for cyclopropanecarboxylate derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions or impurity profiles. To address this:

- Standardize bioassays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Validate compound purity : Employ orthogonal techniques (e.g., NMR, HPLC, elemental analysis) to confirm ≥98% purity .

- Dose-response analysis : Perform IC₅₀/EC₅₀ studies in triplicate to assess reproducibility and compare with literature using statistical tools (e.g., ANOVA with Tukey’s post hoc test) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GABAₐ receptors from PDB ID 6HUP) to predict binding modes .

- Conduct MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .

Q. What analytical techniques are critical for characterizing cyclopropane ring strain effects in this compound?

Methodological Answer:

- X-ray crystallography : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and torsional strain using single-crystal diffraction (R factor <0.05) .

- Vibrational spectroscopy : Analyze ring strain via Raman spectroscopy (characteristic peaks at 600–800 cm⁻¹ for cyclopropane ring vibrations) .

- DFT calculations : Compare experimental IR/Raman data with theoretical spectra (B3LYP/6-31G* basis set) to quantify strain energy .

Data Analysis and Interpretation

Q. How should researchers design experiments to distinguish between steric and electronic effects in cyclopropanecarboxylate reactivity?

Methodological Answer:

- Steric effect analysis : Synthesize analogs with bulky substituents (e.g., tert-butyl vs. methyl groups) and compare reaction rates in nucleophilic acyl substitution .

- Electronic effect analysis : Use Hammett plots to correlate substituent σ values with reaction kinetics (e.g., hydrolysis rates in basic conditions) .

- Control experiments : Employ deuterium labeling (e.g., D₂O exchange) to isolate isotope effects .

Q. What statistical approaches are recommended for interpreting conflicting spectral data in cyclopropanecarboxylate studies?

Methodological Answer:

- Multivariate analysis : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers or batch variations .

- Error propagation modeling : Quantify uncertainties in peak integration (NMR) or absorbance measurements (UV-Vis) using Monte Carlo simulations .

- Cross-validation : Compare results across multiple instruments/labs to rule out technical artifacts .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex due to potential solvent interactions .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation of volatile byproducts (e.g., dodecyl alcohol) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.